molecular formula C7H13NO3 B13915956 Ethyl N-[1-(hydroxymethyl)cyclopropyl]carbamate CAS No. 869012-04-4

Ethyl N-[1-(hydroxymethyl)cyclopropyl]carbamate

Cat. No.: B13915956
CAS No.: 869012-04-4
M. Wt: 159.18 g/mol
InChI Key: NBTPYBHPTRRIGG-UHFFFAOYSA-N
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Description

Ethyl N-[1-(hydroxymethyl)cyclopropyl]carbamate is a chemical compound with the molecular formula C7H13NO3. It is characterized by the presence of a three-membered cyclopropyl ring, a hydroxymethyl group, and a carbamate functional group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-[1-(hydroxymethyl)cyclopropyl]carbamate typically involves the reaction of ethyl carbamate with a cyclopropyl derivative. One common method is the reaction of ethyl carbamate with 1-(hydroxymethyl)cyclopropane in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[1-(hydroxymethyl)cyclopropyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbamate group can be reduced to form an amine derivative.

    Substitution: The hydroxymethyl group can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are often employed.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated cyclopropyl carbamates.

Scientific Research Applications

Ethyl N-[1-(hydroxymethyl)cyclopropyl]carbamate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of agrochemicals, such as insecticides and pesticides, due to its effectiveness in controlling pests.

Mechanism of Action

The mechanism of action of Ethyl N-[1-(hydroxymethyl)cyclopropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, in the context of its use as an insecticide, it may inhibit acetylcholinesterase, an enzyme crucial for nerve function in insects, leading to their paralysis and death.

Comparison with Similar Compounds

Ethyl N-[1-(hydroxymethyl)cyclopropyl]carbamate can be compared with other similar compounds, such as:

    Ethyl N-cyclopropylcarbamate: Lacks the hydroxymethyl group, resulting in different chemical reactivity and biological activity.

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group, leading to variations in physical properties and applications.

    Ethyl N-[1-(hydroxymethyl)cyclopropyl]urea:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

869012-04-4

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

ethyl N-[1-(hydroxymethyl)cyclopropyl]carbamate

InChI

InChI=1S/C7H13NO3/c1-2-11-6(10)8-7(5-9)3-4-7/h9H,2-5H2,1H3,(H,8,10)

InChI Key

NBTPYBHPTRRIGG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1(CC1)CO

Origin of Product

United States

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